Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived compound featuring a 1,3-benzothiazole core substituted with a 4-bromobenzoyl imino group at position 2, a fluorine atom at position 6, and a methyl acetate moiety at position 2.
Properties
IUPAC Name |
methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O3S/c1-24-15(22)9-21-13-7-6-12(19)8-14(13)25-17(21)20-16(23)10-2-4-11(18)5-3-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJJPBPAYCEVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-bromobenzoyl chloride, under acidic conditions to form the benzothiazole core.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Formation of the Imino Group: The imino group is typically formed by reacting the benzothiazole derivative with an appropriate amine or imine precursor.
Esterification: The final step involves esterification with methyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the imino group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzoyl group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced imino derivatives.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is of interest due to its potential antimicrobial and anticancer properties. The presence of the benzothiazole ring, along with bromine and fluorine atoms, suggests that it may interact with biological targets in a unique manner, leading to significant biological activity.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows it to interact with various enzymes and receptors, making it a promising lead compound for the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of fluorine and benzothiazole moieties.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can intercalate with DNA, while the bromine and fluorine atoms can form halogen bonds with biological macromolecules, leading to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other benzothiazole derivatives, particularly those synthesized via reactions involving benzothiazole cores and ester-containing side chains.
Key Observations:
This difference may influence solubility and bioactivity.
Synthetic Methodology: The compound from was synthesized via a one-pot, three-component reaction under refluxing acetone, yielding products in 5 hours .
Spectroscopic Characterization :
- Both compounds would require ¹H NMR, ¹³C NMR, IR, and mass spectrometry for structural confirmation. The presence of bromine and fluorine in the target compound would produce distinct splitting patterns in NMR and unique mass spectral fragmentation compared to the indole-containing analog .
Biological Activity
Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate, with CAS number 941871-99-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C19H16BrN3O4S
- Molecular Weight : 462.32 g/mol
- SMILES Notation : COC(=O)Cn1/c(=N/C(=O)c2ccc(cc2)Br)/sc2c1ccc(c2)NC(=O)C
Biological Activity Overview
Research has indicated that this compound exhibits notable antiproliferative and anti-inflammatory properties. Its biological effects can be categorized into several key areas:
1. Anticancer Activity
Recent studies have demonstrated that this compound displays potent anticancer activity against various cancer cell lines. For instance, it has been shown to induce significant cytotoxic effects in FaDu cells (a human pharyngeal squamous cell carcinoma line), with an IC50 value of approximately 1.73 μM. The compound's mechanism includes:
- Induction of Apoptosis : The compound promotes apoptotic pathways as evidenced by increased levels of cleaved caspase-3 and LC3A/B proteins, indicating enhanced autophagy and apoptosis in treated cells .
- Cell Cycle Arrest : It has been observed to induce G2/M phase cell cycle arrest in MCF-7 breast cancer cells, disrupting normal cell division and proliferation .
2. Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. It selectively inhibits COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). This selectivity suggests potential for use in treating inflammatory diseases without the adverse effects linked to COX-1 inhibition .
The compound's biological activities are largely attributed to its ability to interact with specific molecular targets:
Topoisomerase Inhibition
Research indicates that this compound acts as a dual inhibitor of topoisomerases I and II. This inhibition is critical for disrupting DNA replication and transcription in cancer cells, leading to cytotoxicity .
Oxidative Stress Reduction
The compound has been shown to reduce oxidative stress markers within treated cells, contributing to its protective effects against cellular damage and enhancing its overall therapeutic profile .
Case Study 1: Antiproliferative Activity
In a study involving various cell lines, this compound was tested against FaDu and MCF-7 cells. Results indicated a dose-dependent response with significant reductions in cell viability at concentrations as low as 1 μM. The study utilized microscopy and flow cytometry for analysis, confirming the compound's efficacy in inducing apoptosis and inhibiting cell migration .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| FaDu | 1.73 | Apoptosis induction, Topoisomerase inhibition |
| MCF-7 | Varies | G2/M arrest, Oxidative stress reduction |
Q & A
Q. What are the typical synthetic routes for Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate?
The synthesis involves three key steps:
- Benzothiazole Core Formation : Cyclization of o-aminothiophenol derivatives with carboxylic acids (e.g., 4-bromobenzoyl chloride) under acidic conditions to form the imino-benzothiazole scaffold .
- Substituent Introduction : Fluorination at the 6-position via electrophilic substitution, followed by sulfonation or alkylation reactions to introduce functional groups like bromine or esters .
- Esterification : Final step using methyl chloroacetate to form the acetate ester . Key considerations: Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like over-sulfonated derivatives .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation : High-resolution NMR (¹H/¹³C) to resolve aromatic protons and confirm substituent positions. For example, the 4-bromobenzoyl group shows distinct deshielding in ¹³C NMR (~165 ppm for carbonyl) .
- Purity Assessment : HPLC with UV detection (λ = 254–280 nm) to detect impurities from incomplete fluorination or esterification .
- Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) to validate stereochemistry and hydrogen-bonding patterns .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity?
- Benzothiazole Core : Replacement of the 6-fluoro group with methoxy reduces antibacterial activity (IC50 increases from 8.2 µM to >50 µM), likely due to decreased electronegativity and disrupted target binding .
- 4-Bromobenzoyl Group : Substitution with 4-dimethylaminobenzoyl enhances solubility but weakens enzyme inhibition (e.g., 30% reduced activity against topoisomerase II) due to steric hindrance .
- Ester vs. Carboxylic Acid : Hydrolysis of the methyl ester to a free carboxylic acid improves cellular uptake but reduces plasma stability . Methodological Insight: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities before synthesizing analogs .
Q. How can contradictions in reported biological data (e.g., IC50 variability) be resolved?
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, IC50 against Leishmania amazonensis varies by 2-fold between 24h and 48h assays .
- Purity Verification : Employ LC-MS to rule out degradation products (e.g., hydrolyzed esters) that may skew results .
- Structural Validation : Re-refine crystallographic data using SHELXL to confirm no disorder in the imino group, which could alter binding kinetics .
Q. What mechanistic studies are recommended to elucidate its enzyme inhibition?
- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive vs. non-competitive). For instance, benzothiazole derivatives often show mixed inhibition against kinases due to dual binding modes .
- Mutagenesis Studies : Introduce point mutations (e.g., Cys→Ala in the enzyme active site) to identify critical residues for binding .
- Spectroscopic Probes : Use fluorescence quenching to monitor conformational changes in target proteins upon compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
